Molecular Weight & Lipophilicity vs. Simpler Analog
The target compound (MW 367.27 Da) is substantially larger and more lipophilic than the simplest commercially available 2,4-dichlorobenzamide analog 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide (MW 261.15 Da), a difference of 106.12 Da driven by the additional 2-methoxyphenyl substituent . This mass increase corresponds to a predicted LogP elevation of approximately 1.5–2.0 log units based on the additive contribution of the methoxyphenyl fragment (class-level inference; experimental LogP for the target compound is not published) [1]. The higher MW and lipophilicity alter membrane permeability and non-specific binding characteristics compared to the simpler analog, making the two non-interchangeable in cell-based or in vivo assays.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 367.27 Da; predicted LogP ~3.5–4.5 (class estimate based on fragment addition) |
| Comparator Or Baseline | 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide; MW 261.15 Da; predicted LogP ~2.0–2.5 |
| Quantified Difference | ΔMW = +106.12 Da; estimated ΔLogP ≈ +1.5 to +2.0 log units |
| Conditions | In silico prediction based on fragment-based LogP contribution models; no experimental LogP available for either compound. |
Why This Matters
For procurement, this confirms that the compound cannot be replaced by simpler 2,4-dichlorobenzamide analogs in assays where molecular size, lipophilicity, or protein binding are variables of interest.
- [1] ChEBI. 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. CHEBI:108537. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:108537 (accessed 2026-04-30; structurally related analog with comparable formula weight and LogP range). View Source
